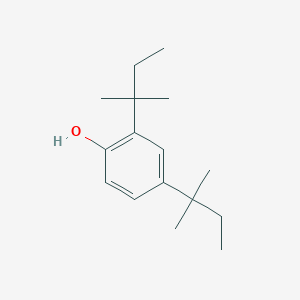

2,4-Di-tert-pentylphenol

Beschreibung

Historical Development and Research Evolution

The synthesis of this compound originated in mid-20th-century alkylation studies, where phenol was reacted with branched alkenes under acidic catalysts. Early methods, such as those using sulfuric acid, faced low yields (~77%) and material loss. Breakthroughs in the 2000s introduced silica-supported phosphotungstic acid (PW/SiO$$_2$$) catalysts, achieving 76.93% yields at 85°C. Concurrently, environmental studies in the 2010s identified its persistence in sediments and bioaccumulation in aquatic organisms, prompting regulatory scrutiny.

Significance in Industrial Chemistry

This compound is a linchpin in manufacturing:

- Antioxidants : Scavenges free radicals in plastics and rubber via hydrogen donation from its phenolic hydroxyl group.

- UV Stabilizers : Absorbs UV radiation (λ~280–320 nm) through conjugated aromatic systems, preventing polymer degradation.

- Surfactants : Serves as an intermediate in nonionic surfactants due to its hydrophobic tert-pentyl groups.

Industrial synthesis employs optimized conditions:

Current Research Landscape and Challenges

Recent studies focus on:

- Environmental Impact : Detection in fish tissues (bioaccumulation factor >1,000) and sediment transport modeling.

- Health Risks : Oral LD$$_{50}$$ in rats >300 mg/kg, with the European Food Safety Authority (EFSA) setting a 1 mg/kg migration limit in food contact materials.

- Green Synthesis : Microwave-assisted alkylation reduces reaction time by 40%.

Challenges include balancing industrial demand with ecological sustainability and improving biodegradation pathways.

Nomenclature Variations and Research Implications

Eigenschaften

IUPAC Name |

2,4-bis(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-7-15(3,4)12-9-10-14(17)13(11-12)16(5,6)8-2/h9-11,17H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVJWKURWRGJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026974 | |

| Record name | 2,4-Di-tert-pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Semi-solid that melts to colorless liquid; mp = 25 deg C; [MSDSonline] | |

| Record name | Phenol, 2,4-bis(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Di-t-pentylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000841 [mmHg] | |

| Record name | 2,4-Di-t-pentylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2999 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-95-6 | |

| Record name | 2,4-Di-tert-amylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-t-pentylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Di-tert-pentylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-bis(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Di-tert-pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-di-tert-pentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DI-TERT-PENTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852F1HP88H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DI-T-PENTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5588 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4-Di-tert-pentylphenol can be synthesized through the alkylation of phenol with trimethylethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves the catalytic alkylation of phenol using trimethylethylene. The process is optimized for large-scale production, ensuring consistent quality and efficiency. The reaction is carried out in reactors equipped with temperature and pressure control systems to maintain optimal conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Di-tert-pentylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form phenolic derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-pentyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Phenolic derivatives with reduced functional groups.

Substitution: Substituted phenolic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,4-Di-tert-pentylphenol is characterized by its phenolic structure with two tert-pentyl groups attached to the 2 and 4 positions of the aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 250.39 g/mol. The compound exhibits significant hydrophobic properties, which influence its behavior in environmental contexts.

Environmental Applications

1.1. Water Treatment and Pollution Control

This compound is often analyzed as a contaminant in wastewater and river systems. Its detection is crucial for assessing industrial discharges and their impact on aquatic ecosystems. The compound has been identified using chromatographic techniques coupled with mass spectrometry for quantification in environmental samples .

1.2. Ecotoxicology Studies

Research indicates that this compound is toxic to aquatic life, with long-lasting effects observed in various species. A study highlighted its impact on rainbow trout alevin development through transcriptomic alterations, providing insights into how biocides can influence aquatic organisms .

Industrial Applications

2.1. Antioxidant in Plastics

The compound serves as an antioxidant in polymer formulations to enhance thermal stability and prolong the lifespan of materials exposed to oxidative environments. It has been evaluated for safety in food contact materials, where migration levels are crucial to ensure consumer safety .

2.2. Chemical Intermediates

This compound functions as an intermediate in the synthesis of other chemical compounds, including surfactants and emulsifiers used in various industrial processes.

Safety Assessments and Regulatory Considerations

Safety assessments have determined that this compound poses risks if not properly managed due to its toxicity profile. The European Food Safety Authority (EFSA) established a no-observed-adverse-effect level (NOAEL) of 5 mg/kg body weight per day based on oral toxicity studies .

| Parameter | Value |

|---|---|

| NOAEL | 5 mg/kg body weight/day |

| Migration Limit | ≤ 1 mg/kg food |

| Toxicity to Aquatic Life | Yes |

Case Studies

Case Study 1: Environmental Monitoring

In a study conducted on the presence of various organic compounds in river systems, including this compound, researchers employed advanced mass spectrometry techniques to quantify levels of contamination. Results indicated significant concentrations near industrial discharge points, prompting regulatory reviews and remediation efforts.

Case Study 2: Polymer Stability Testing

A series of tests were conducted on polyethylene films containing this compound as an antioxidant. The films demonstrated enhanced resistance to thermal degradation over time compared to control samples without the additive, confirming its efficacy in prolonging material life.

Wirkmechanismus

The mechanism of action of 2,4-Di-tert-pentylphenol involves its ability to interact with cellular components and disrupt oxidative processes. It can destroy the cell wall, cell membrane, and cellular redox homeostasis, ultimately leading to cell death. This compound targets various molecular pathways, including those involved in oxidative stress and cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Table 1: Structural and Key Physicochemical Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* |

|---|---|---|---|---|---|

| 2,4-Di-tert-pentylphenol | 120-95-6 | C₁₆H₂₆O | 234.38 | 2,4-di(1,1-dimethylpropyl) | ~5.0† |

| 2,4-Di-tert-butylphenol | 96-76-4 | C₁₄H₂₂O | 206.32 | 2,4-di(1,1-dimethylethyl) | 4.7‡ |

| 4-Isopropylphenol | DTXSID5042299 | C₉H₁₂O | 136.19 | 4-isopropyl | 2.9 |

| 4-Propylphenol | DTXSID9022100 | C₉H₁₂O | 136.19 | 4-propyl | 3.1 |

*LogP values estimated from structural analogs. †Predicted based on tert-pentyl group's lipophilicity . ‡Experimental value from thermochemical studies .

Key Observations :

- Steric Effects: The tert-pentyl groups in this compound introduce greater steric hindrance and lipophilicity compared to tert-butyl or linear alkyl chains (e.g., propyl, isopropyl). This enhances its persistence in hydrophobic environments like plastics .

- Solubility: Lower water solubility than smaller phenolic analogs (e.g., 4-propylphenol) due to increased hydrophobicity .

Estrogen Receptor (ER) Agonist Activity

This compound is predicted active in ER agonist models, alongside 2,4-diisopropylphenol and 4-isopropylphenol. However, its activity is less consistent across assays compared to 4-isopropylphenol, which shows full agonist activity in all four ER assays . The tert-pentyl groups may reduce binding affinity to ER compared to smaller substituents, as seen in the lower potency of 2,4-di-tert-butylphenol in similar studies .

Toxicity Profile

Table 2: Toxicological Comparisons

Key Observations :

- Autotoxicity: Unlike 2,4-di-tert-butylphenol, which exhibits broad-spectrum toxicity (including autotoxicity in producing organisms), this compound's toxicity is less characterized but may arise from similar mechanisms .

Biologische Aktivität

2,4-Di-tert-pentylphenol (2,4-DTPP) is a phenolic compound that has garnered attention due to its biological activity and potential environmental impact. This article delves into the biological properties of 2,4-DTPP, including its natural sources, antimicrobial properties, endocrine disruption potential, and toxicity.

Natural Sources

2,4-DTPP is primarily synthesized through industrial processes and is found in various natural sources. It has been identified in several species of plants and microorganisms. Table 1 summarizes some of the organisms known to produce 2,4-DTPP:

| Organism Type | Species | Location |

|---|---|---|

| Bacteria | Pseudomonas spp. | Soil |

| Fungi | Aspergillus spp. | Decaying wood |

| Plants | Pinus spp. | Forests |

| Animals | Marine sponges | Oceanic environments |

Antimicrobial Properties

Research indicates that 2,4-DTPP exhibits significant antimicrobial activity against a variety of pathogens. A study demonstrated its effectiveness in inhibiting the growth of bacteria and fungi by disrupting their cellular functions. This antimicrobial action is attributed to the compound's ability to generate reactive oxygen species (ROS), which can damage cellular components such as lipids and proteins .

Endocrine Disruption

2,4-DTPP is recognized for its endocrine-disrupting capabilities. It has been shown to interfere with hormonal signaling pathways in various organisms. The United Nations Environment Programme (UNEP) classifies it as an endocrine disruptor due to its ability to mimic or inhibit the actions of hormones at environmentally relevant concentrations .

A comprehensive evaluation highlighted that exposure to 2,4-DTPP can lead to prolonged prothrombin time in male rats, suggesting potential impacts on blood coagulation processes . This could have implications for human health, particularly concerning reproductive and developmental outcomes.

Toxicity

The toxicity of 2,4-DTPP varies among different organisms. In aquatic environments, it poses risks to fish and other aquatic life. The predicted no-effect concentration (PNEC) for freshwater ecosystems is estimated at 2 µg/L based on observed effects on fish populations . Chronic exposure studies indicate that even low concentrations can lead to significant adverse effects over time.

Case Studies

- Aquatic Toxicity Study : A study assessed the chronic toxicity of 2,4-DTPP on freshwater fish species. Results indicated that prolonged exposure led to decreased reproductive success and increased mortality rates .

- Endocrine Disruption Assessment : Research involving rat models demonstrated that exposure to 2,4-DTPP resulted in altered hormone levels and reproductive health issues, reinforcing its classification as an endocrine disruptor .

Q & A

Q. What are the established synthesis routes for 2,4-Di-tert-pentylphenol, and what are their respective yields?

- Answer : Two primary methods are documented: (1) Reaction of 2-methyl-2-butene with phenol under controlled conditions. (2) Use of 2-methyl-2-butene, isobutylene, and phenol, though this route yields <1% and is less practical. Optimization of the first method involves catalyst selection (e.g., acid catalysts) and temperature control to enhance regioselectivity .

Q. How should researchers handle this compound safely in laboratory settings?

- Answer : Follow OSHA HCS guidelines:

- Use PPE (gloves, goggles) to avoid skin/eye irritation.

- Work in a fume hood to minimize inhalation.

- Store in a ventilated, cool area away from oxidizers.

Emergency measures for ingestion include immediate medical consultation .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

- Answer : Gas chromatography (GC) with mass spectrometry (MS) is preferred for sediment analysis. For aqueous samples, solid-phase extraction (SPE) followed by HPLC-UV improves detection limits (e.g., 0.1 µg/L). Certified reference materials ensure accuracy .

Q. What is the environmental prevalence of this compound, and where is it typically detected?

- Answer : Detected in 29% of sediment samples (7/24 valid sites) in environmental surveys, indicating persistence due to hydrophobic tert-pentyl groups. Surface water detection is rare, suggesting strong adsorption to organic matter .

Advanced Research Questions

Q. What strategies can improve the low yield (<1%) in alternative synthesis routes of this compound?

- Answer : Optimize stoichiometric ratios of alkylating agents (e.g., tert-pentyl chloride) and phenol. Use kinetic control via low-temperature reactions (<50°C) to favor mono-alkylation before di-substitution. Catalysts like AlCl₃ may enhance electrophilic substitution efficiency .

Q. How does the substitution pattern of tert-pentyl groups influence the compound’s environmental persistence and bioavailability?

- Answer : The bulky tert-pentyl groups increase log P (octanol-water partition coefficient), reducing aqueous solubility and enhancing sediment adsorption. Comparative studies with 2,4-di-tert-butylphenol show similar persistence but slower degradation kinetics .

Q. What molecular mechanisms underlie the endocrine-disrupting potential of this compound?

- Answer : Structural analogs like 4-tert-octylphenol bind estrogen receptors (ERα/ERβ) via hydrogen bonding with the phenolic hydroxyl group. Use ER-responsive reporter gene assays (e.g., MCF-7 cell lines) to quantify agonistic/antagonistic activity .

Q. How do thermodynamic properties of this compound compare to structural analogs like 2,4-di-tert-butylphenol?

- Answer : Computational methods (e.g., DFT) predict higher steric hindrance in tert-pentyl derivatives, altering reaction enthalpies (ΔfH°). Experimental calorimetry data for tert-butyl analogs (e.g., 2,4-di-tert-butylphenol) provide benchmarks for comparison .

Q. What methodological challenges arise when detecting this compound in aquatic ecosystems?

- Answer : Matrix effects in sediment require cleanup steps (e.g., silica gel chromatography). Isotope dilution with ¹³C-labeled internal standards improves quantification accuracy in GC-MS. Detection limits must align with regulatory thresholds (e.g., EU Water Framework Directive) .

Q. What gaps exist in the toxicological data for this compound, and how can they be addressed?

- Answer : Limited chronic toxicity data for aquatic organisms. Follow OECD Test Guidelines (e.g., Fish Embryo Toxicity Test) to assess long-term effects. Prioritize studies on metabolite formation and bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.